molecular formula C16H30 B13808085 3-Hexadecyne CAS No. 61886-62-2

3-Hexadecyne

Cat. No.: B13808085
CAS No.: 61886-62-2
M. Wt: 222.41 g/mol
InChI Key: HRFPRVYNMNOAQO-UHFFFAOYSA-N
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Description

3-Hexadecyne is an organic compound with the molecular formula C₁₆H₃₀ . It is a type of alkyne, characterized by the presence of a carbon-carbon triple bond. This compound is also known by its IUPAC name, Hexadec-3-yne . It is a colorless liquid at room temperature and is used in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hexadecyne can be synthesized through various methods. One common synthetic route involves the alkylation of terminal alkynes . For instance, the reaction between 1-bromohexadecane and sodium acetylide in a solvent like dimethyl sulfoxide (DMSO) can yield this compound . The reaction conditions typically require a temperature range of 50-70°C and a reaction time of several hours .

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic dehydrogenation of hexadecane. This process involves the removal of hydrogen atoms from hexadecane in the presence of a catalyst such as platinum or palladium at high temperatures (around 500-600°C ) .

Chemical Reactions Analysis

Types of Reactions

3-Hexadecyne undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form or using oxidizing agents like or .

    Reduction: It can be reduced to form or using reducing agents such as in the presence of a (e.g., palladium on carbon).

    Substitution: It can undergo reactions where the triple bond is attacked by nucleophiles like or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Haloalkanes, amines

Scientific Research Applications

3-Hexadecyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hexadecyne involves its ability to participate in chemical reactions due to the presence of the triple bond. This triple bond is highly reactive and can interact with various molecular targets such as enzymes and proteins . The pathways involved include nucleophilic addition and oxidation-reduction reactions, which allow this compound to modify the structure and function of biological molecules .

Comparison with Similar Compounds

Similar Compounds

    1-Hexadecyne: Another alkyne with a triple bond at the first carbon.

    2-Hexadecyne: An alkyne with a triple bond at the second carbon.

    Hexadecane: A saturated hydrocarbon with no triple bonds.

Uniqueness

3-Hexadecyne is unique due to the position of its triple bond at the third carbon, which gives it distinct chemical reactivity and physical properties compared to its isomers (1-Hexadecyne and 2-Hexadecyne). This unique positioning allows for specific synthetic applications and biological interactions that are not possible with other similar compounds .

Properties

CAS No.

61886-62-2

Molecular Formula

C16H30

Molecular Weight

222.41 g/mol

IUPAC Name

hexadec-3-yne

InChI

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-5,7,9-16H2,1-2H3

InChI Key

HRFPRVYNMNOAQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC#CCC

Origin of Product

United States

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